

Application Note: Spectrophotometric Determination of Sulfametomidine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Sulfametomidine**

Cat. No.: **B1681185**

[Get Quote](#)

Abstract

This application note details a robust and validated UV-Visible spectrophotometric method for the quantitative determination of **Sulfametomidine** in pharmaceutical formulations. The described protocol is based on the Bratton-Marshall reaction, a well-established method for the analysis of sulfonamides.^{[1][2]} This method involves the diazotization of the primary aromatic amine group of **Sulfametomidine**, followed by a coupling reaction to produce a stable, colored azo dye. The intensity of the color, measured at the wavelength of maximum absorbance, is directly proportional to the concentration of **Sulfametomidine**. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the underlying chemical principles, a step-by-step experimental protocol, and a thorough discussion on method validation according to ICH Q2(R1) guidelines.^{[3][4]}

Introduction

Sulfametomidine, chemically known as 4-amino-N-(6-methoxy-2-methylpyrimidin-4-yl)benzenesulfonamide, is a long-acting sulfonamide antibacterial agent.^{[5][6]} Its therapeutic efficacy is dependent on maintaining an appropriate concentration in the body, making accurate quantification in pharmaceutical dosage forms a critical aspect of quality control.^[7] UV-Visible spectrophotometry offers a simple, cost-effective, and sensitive analytical technique for this purpose.^{[8][9]}

The principle of this method lies in the conversion of the colorless **Sulfametomidine** into a colored derivative, which can be quantified based on its light absorption properties as described by the Beer-Lambert Law.[10][11] The Bratton-Marshall reaction is highly specific for primary aromatic amines and involves two key steps:

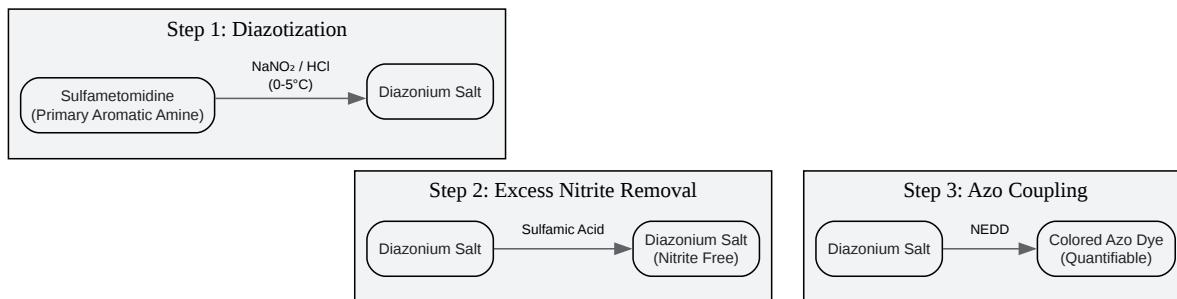
- **Diazotization:** The primary aromatic amine group of **Sulfametomidine** reacts with nitrous acid (generated *in situ* from sodium nitrite and an acid) to form a diazonium salt.[12]
- **Coupling:** The resulting diazonium salt is then coupled with a suitable aromatic compound, such as N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDD), to form a stable and intensely colored azo dye.[13][14]

Chemical Principle: The Bratton-Marshall Reaction

The reaction mechanism for the spectrophotometric determination of **Sulfametomidine** is a classic example of diazotization followed by azo coupling.

Step 1: Diazotization of **Sulfametomidine**

In an acidic medium (typically hydrochloric acid), sodium nitrite is added to the **Sulfametomidine** solution. The nitrous acid formed *in situ* reacts with the primary aromatic amine group of the sulfonamide to yield a diazonium salt.[12][15] This reaction is typically carried out at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.[12]


Step 2: Removal of Excess Nitrous Acid

Any unreacted nitrous acid can interfere with the subsequent coupling reaction. Therefore, it is crucial to remove it from the reaction mixture. This is achieved by adding a scavenger, such as sulfamic acid or ammonium sulfamate, which rapidly converts nitrous acid into nitrogen gas.[14]

Step 3: Azo Coupling Reaction

The diazonium salt is then reacted with a coupling agent, N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDD), in an alkaline or neutral medium.[13][16] This reaction forms a highly colored and stable azo dye, which exhibits maximum absorbance in the visible region of the electromagnetic spectrum. The intensity of the color produced is directly proportional to the concentration of **Sulfametomidine** in the sample.

Below is a diagram illustrating the chemical transformation:

[Click to download full resolution via product page](#)

Caption: Chemical reaction pathway for the determination of **Sulfametomidine**.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the spectrophotometric determination of **Sulfametomidine**.

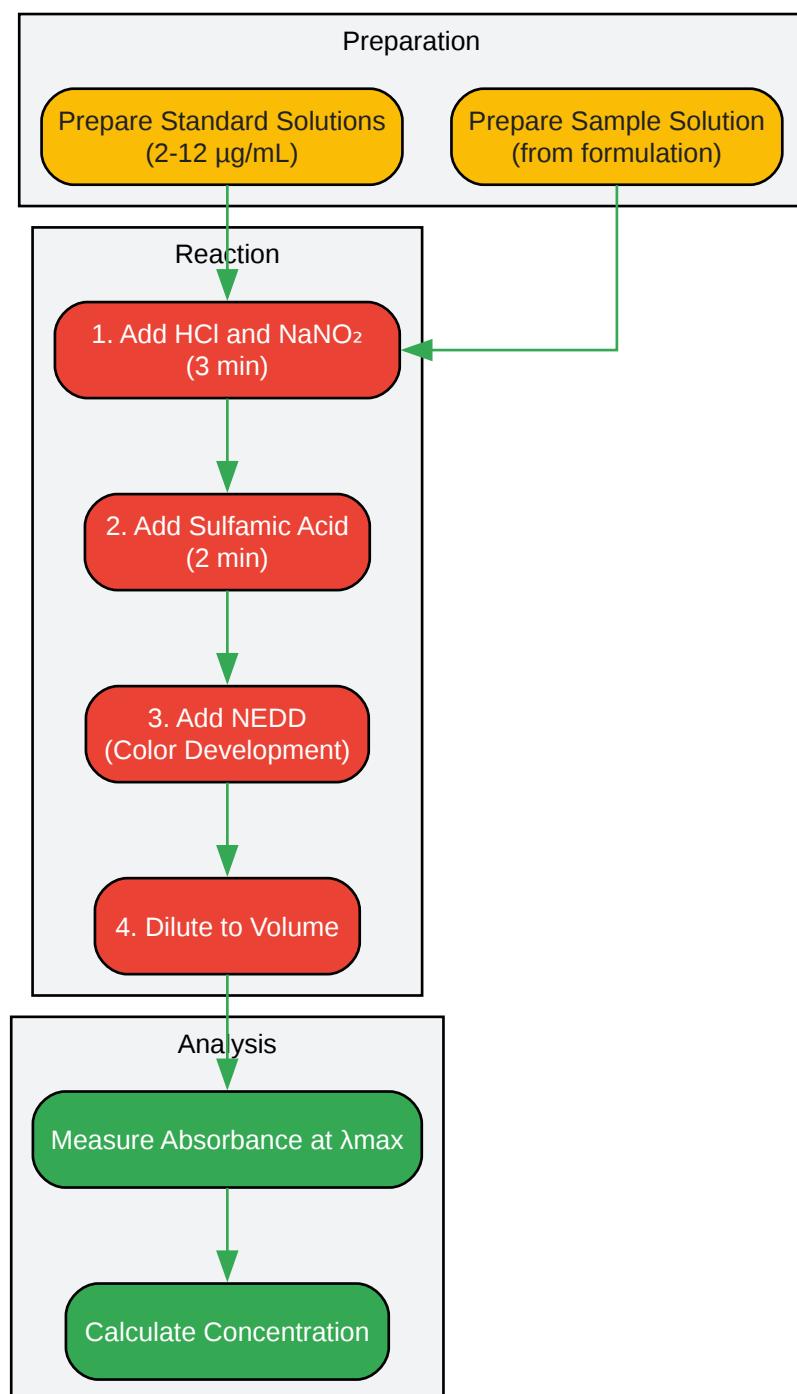
Apparatus and Reagents

- UV-Visible Spectrophotometer (double beam) with 1 cm matched quartz cuvettes
- Volumetric flasks (10 mL, 50 mL, 100 mL)
- Pipettes (various sizes)
- Analytical balance
- Sulfametomidine** reference standard
- Sodium Nitrite (NaNO₂), 0.1% (w/v) aqueous solution (prepare fresh)

- Hydrochloric Acid (HCl), 1 M
- Sulfamic Acid (H_3NSO_3), 0.5% (w/v) aqueous solution
- N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDD), 0.1% (w/v) aqueous solution (store in a dark bottle and prepare fresh weekly)
- Distilled or deionized water
- Pharmaceutical formulation containing **Sulfametomidine**

Preparation of Standard Solutions

- Standard Stock Solution (100 $\mu\text{g}/\text{mL}$): Accurately weigh 10 mg of **Sulfametomidine** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of 0.1 M HCl and dilute to the mark with distilled water.
- Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 2 to 12 $\mu\text{g}/\text{mL}$ by appropriate dilution with distilled water.


Preparation of Sample Solution

- Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to ensure homogeneity.
- Accurately weigh a portion of the powdered tablets equivalent to 10 mg of **Sulfametomidine** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of 0.1 M HCl and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
- Dilute to the mark with distilled water, mix well, and filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
- Further dilute the filtrate with distilled water to obtain a final concentration within the range of the calibration curve (e.g., 10 $\mu\text{g}/\text{mL}$).

Analytical Procedure

- Pipette 1.0 mL of each working standard solution and the sample solution into separate 10 mL volumetric flasks.
- To each flask, add 1.0 mL of 1 M HCl and 1.0 mL of 0.1% sodium nitrite solution. Mix well and allow to stand for 3 minutes for complete diazotization.
- Add 1.0 mL of 0.5% sulfamic acid solution to each flask to neutralize the excess nitrous acid. Mix and let it stand for 2 minutes.
- Add 1.0 mL of 0.1% NEDD solution to each flask. A pinkish-red color will develop.
- Dilute the contents of each flask to the 10 mL mark with distilled water and mix thoroughly.
- Allow the solutions to stand for 15 minutes for the color to stabilize.
- Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_{max}), previously determined by scanning the spectrum of a standard solution against a reagent blank. The λ_{max} is typically around 545 nm for this reaction.
- Prepare a reagent blank in the same manner, but using 1.0 mL of distilled water instead of the standard or sample solution.

The overall experimental workflow is depicted in the following diagram:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Sulfametomidine** determination.

Method Validation

The developed analytical method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[\[3\]](#)[\[17\]](#)[\[18\]](#)

Validation Parameters

The following parameters should be evaluated:

Parameter	Description	Acceptance Criteria (Typical)
Linearity	The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.	Correlation coefficient (r^2) ≥ 0.999
Accuracy	The closeness of the test results obtained by the method to the true value. Assessed by recovery studies.	Recovery between 98.0% and 102.0%
Precision	The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day).	Relative Standard Deviation (RSD) $\leq 2.0\%$
Specificity	The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.	No interference from excipients at the λ_{max} of the analyte.
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Typically calculated as $3.3 \times$ (standard deviation of the response / slope of the calibration curve).
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.	Typically calculated as $10 \times$ (standard deviation of the response / slope of the calibration curve).

Example Validation Data

The following table presents hypothetical data to illustrate the expected performance of the validated method.

Parameter	Result
Linearity Range	2 - 12 µg/mL
Correlation Coefficient (r^2)	0.9995
Regression Equation	$y = 0.085x + 0.005$
Accuracy (Recovery %)	99.5 ± 1.2%
Precision (RSD %)	
- Repeatability	0.85%
- Intermediate Precision	1.15%
LOD	0.1 µg/mL
LOQ	0.3 µg/mL

Conclusion

The described spectrophotometric method based on the Bratton-Marshall reaction is a simple, rapid, accurate, and precise technique for the determination of **Sulfametomidine** in pharmaceutical formulations.[19] The method is cost-effective and does not require sophisticated instrumentation, making it suitable for routine quality control analysis.[7] Proper method validation according to ICH guidelines is essential to ensure the reliability of the results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparison of four methods for the determination of sulphonamide concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early adventures in drug metabolism: 1. Role of the Bratton-Marshall reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. Sulfametomidine | C12H14N4O3S | CID 19596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sulfametomidine - Wikipedia [en.wikipedia.org]
- 7. pharmaguddu.com [pharmaguddu.com]
- 8. The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. UV -Vis Spectrophotometry- Principle, Theory, Instrumentation and Application in Pharmaceutical Industry Dr. A. Amsavel | PDF [slideshare.net]
- 11. Spectroscopy - UV-Vis Spectrophotometry: In-Depth Analysis Methods For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 18. starodub.nl [starodub.nl]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Spectrophotometric Determination of Sulfametomidine in Pharmaceutical Formulations]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681185#spectrophotometric-determination-of-sulfametomidine-in-pharmaceutical-formulations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com